molecular formula C17H23NO B8289656 1,2,3,4,5,6,7,8-Octahydro-1-(4-hydroxybenzyl)-2-methylisoquinoline

1,2,3,4,5,6,7,8-Octahydro-1-(4-hydroxybenzyl)-2-methylisoquinoline

Cat. No. B8289656
M. Wt: 257.37 g/mol
InChI Key: NMFJSADPLJZVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,5,6,7,8-Octahydro-1-(4-hydroxybenzyl)-2-methylisoquinoline is a useful research compound. Its molecular formula is C17H23NO and its molecular weight is 257.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-[(2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-1-yl)methyl]phenol

InChI

InChI=1S/C17H23NO/c1-18-11-10-14-4-2-3-5-16(14)17(18)12-13-6-8-15(19)9-7-13/h6-9,17,19H,2-5,10-12H2,1H3

InChI Key

NMFJSADPLJZVNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1CC3=CC=C(C=C3)O)CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 253.9 g (0.935 mol) of (-)-1-(p-methoxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline and 1.2 l. of diethylene glycol was warmed to 80°-100° and 260 g of potassium hydroxide (85% A.C.S. grade) was added. The reaction mixture was heated to 210° and stirred at this temperature under a constant stream of nitrogen for 36 hours. During this period, time to time the stop cock was removed to allow escape of water vapor. If this is not done, the desired inner temperature of 210° cannot be attained. The dark brown solution was cooled to room temperature and diluted with water (600 ml) and extracted with ether (400 ml). The aqueous solution was made acidic with concentrated aqueous hydrochloric acid and then basified with concentrated aqueous ammonium hydroxide. The aqueous suspension was extracted with ethyl acetate (4×250 ml). The ethyl acetate solution was washed with water and dried. Removal of the solvent gave 172.5 g (72%) of crude (-)-1-(p-hydroxybenzyl)-2-methyl- 1,2,3,4,5,6,7,8-octahydroisoquinoline. For analysis, a sample of this compound was recrystallized from tetrahydrofuran-heptane, mp 119°-120°, [α]25D-36.01° (c 0.98, MeOH).
Quantity
253.9 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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